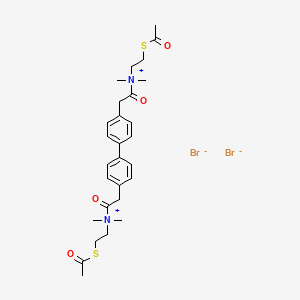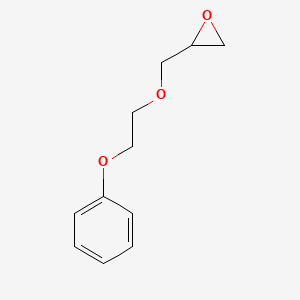
2-(2-Phenoxyethoxymethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenoxyethoxymethyl)oxirane is an organic compound with the molecular formula C11H12O3. It belongs to the class of oxiranes, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of an oxirane ring attached to a phenoxyethoxymethyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Phenoxyethoxymethyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyethanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring.
Reaction Conditions:
Reactants: 2-Phenoxyethanol, Epichlorohydrin
Catalyst/Base: Sodium hydroxide
Solvent: Dichloromethane or Ethyl acetate
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase-transfer catalysts can also enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Phenoxyethoxymethyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of β-hydroxy ethers, amines, and esters, respectively.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Substitution: Halogenation or other substitution reactions can occur at the phenoxy or ethoxy groups.
Common Reagents and Conditions
Nucleophiles: Amines, Alcohols, Carboxylic acids
Oxidizing Agents: Hydrogen peroxide, m-Chloroperbenzoic acid
Solvents: Dichloromethane, Ethanol, Water
Temperature: Varies depending on the reaction, typically between 0°C and 100°C
Major Products
β-Hydroxy Ethers: Formed by the reaction with alcohols
β-Hydroxy Amines: Formed by the reaction with amines
β-Hydroxy Esters: Formed by the reaction with carboxylic acids
Applications De Recherche Scientifique
2-(2-Phenoxyethoxymethyl)oxirane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Employed in the preparation of epoxy resins and other polymeric materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Material Science: Utilized in the development of advanced materials with specific properties, such as adhesives and coatings.
Mécanisme D'action
The reactivity of 2-(2-Phenoxyethoxymethyl)oxirane is primarily due to the strain in the oxirane ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The mechanism typically involves the nucleophile attacking the less hindered carbon of the oxirane ring, resulting in the formation of a new bond and the opening of the ring.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is attacked by nucleophiles, leading to the formation of β-hydroxy derivatives.
Oxidation Pathways: The compound can undergo oxidation to form diols or other oxygenated products.
Comparaison Avec Des Composés Similaires
2-(2-Phenoxyethoxymethyl)oxirane can be compared with other similar oxirane compounds, such as:
- 2-(2-Ethoxyphenoxymethyl)oxirane
- 2-(4-Isopropoxyphenoxymethyl)oxirane
- 2-(2-Methoxyphenoxymethyl)oxirane
Uniqueness
The presence of the phenoxyethoxymethyl group in this compound imparts unique reactivity and properties compared to other oxiranes
By understanding the detailed chemistry and applications of this compound, researchers can explore its potential in various scientific and industrial domains.
Propriétés
Numéro CAS |
54140-67-9 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(2-phenoxyethoxymethyl)oxirane |
InChI |
InChI=1S/C11H14O3/c1-2-4-10(5-3-1)13-7-6-12-8-11-9-14-11/h1-5,11H,6-9H2 |
Clé InChI |
HFFOOQRTMDCKIB-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCCOC2=CC=CC=C2 |
Numéros CAS associés |
54140-67-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


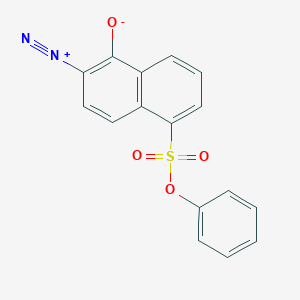
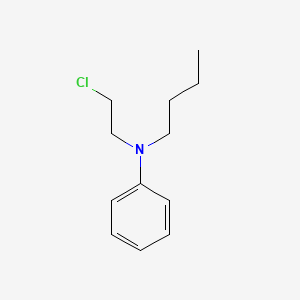

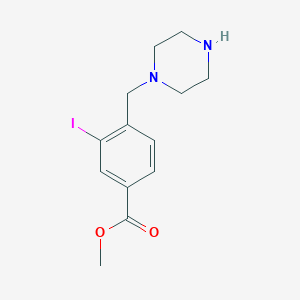
![2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride](/img/structure/B15344804.png)
![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)
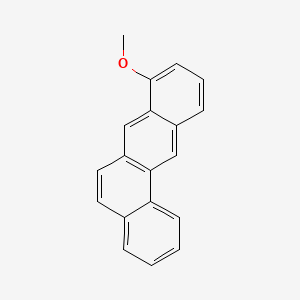
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
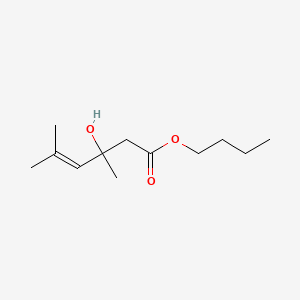
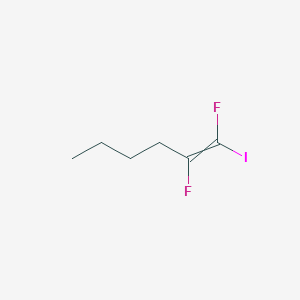

![8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B15344834.png)
